molecular formula C5H12ClNO2 B3090811 2-(Methylamino)butanoic acid hydrochloride CAS No. 1214138-93-8

2-(Methylamino)butanoic acid hydrochloride

Cat. No. B3090811
CAS RN: 1214138-93-8
M. Wt: 153.61 g/mol
InChI Key: UXBBODLDNLSOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylamino)butanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO2 . It has a molecular weight of 153.61 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11NO2.ClH/c1-3-4(6-2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H . This indicates the structural formula of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 203-204°C .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of 4-(methylamino)butanoic acid demonstrates a methodology using N-methyl-pyrrolidone, hydrochloric acid, and thiourea dioxide, showcasing the chemical's relevance in synthetic organic chemistry (Peng, 2010).

Polymer Hydrolysis Acceleration

  • A study on polyamide hydrolysis highlighted that small weak organic acids, including butanoic acid, can significantly increase the hydrolysis rate of polyamides, pointing towards applications in material science and polymer degradation processes (Hocker et al., 2014).

Microwave-Assisted Synthesis

  • Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines, including 2-(methylamino)nicotinic acid, outlines a novel approach to synthesizing nicotinic acid derivatives, useful in pharmaceutical synthesis (Quevedo, Bavetsias, & McDonald, 2009).

Vibrational Study for Cardiovascular Treatment

  • A vibrational spectroscopy study on racemic propanoic acid derivatives, including a 2-methylamino variant, for treatment of congestive heart failure demonstrates the molecule's potential in medicinal chemistry and drug development (Taddei, Torreggiani, & Fini, 2002).

Safety and Hazards

While specific safety and hazard information for 2-(Methylamino)butanoic acid hydrochloride is not provided in the search results, it’s generally recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

2-(methylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-4(6-2)5(7)8;/h4,6H,3H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBBODLDNLSOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylamino)butanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Methylamino)butanoic acid hydrochloride
Reactant of Route 3
2-(Methylamino)butanoic acid hydrochloride
Reactant of Route 4
2-(Methylamino)butanoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Methylamino)butanoic acid hydrochloride
Reactant of Route 6
2-(Methylamino)butanoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.